C-Silylation vs. N-Silylation: Site of Trimethylsilyl Attachment Determines Reactivity
N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide is C-silylated at the α-carbon, enabling deprotonation to a nucleophilic carbanion that participates in Peterson olefination with non-enolisable carbonyl compounds to afford vinyl sulfonamides in good to excellent yields [1]. In contrast, N-(trimethylsilyl)methanesulfonamide (CAS 999-96-2) is N-silylated and serves as a protected ammonia equivalent; it cannot generate the α-carbanion required for olefination .
| Evidence Dimension | Site of TMS attachment and resulting reaction type |
|---|---|
| Target Compound Data | C-silylation at α-carbon; participates in Peterson olefination (≥ moderate to excellent yield) [1] |
| Comparator Or Baseline | N-(Trimethylsilyl)methanesulfonamide (CAS 999-96-2): N-silylation; functions as protected amine equivalent |
| Quantified Difference | Mutually exclusive reaction manifolds; zero overlap in Peterson olefination capability |
| Conditions | Deprotonation with strong base (e.g., LDA) in aprotic solvent; Peterson olefination protocol per Mladenova & Gaudemar-Bardone (1991) [1] |
Why This Matters
Procurement of the wrong silyl regioisomer (N-silyl instead of C-silyl) renders the Peterson olefination pathway impossible, directly compromising project feasibility for research groups synthesizing vinyl sulfonamide building blocks.
- [1] Mladenova, M.; Gaudemar-Bardone, F. A Peterson Olefination Reaction Using Silyl-Substituted Sulfonamide Carbanions. Synthesis of Vinylic Sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements 1991, 62 (1-4), 257–267. View Source
